(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
Description
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a chiral organophosphorus compound characterized by its fused bibenzooxaphosphole backbone. Key attributes include:
- Molecular formula: C28H44O2P2 (based on , and 13).
- Molecular weight: ~526.68 g/mol (for derivatives with pentan-3-yl substituents; ).
- Stereochemistry: The (2R,2'R,3R,3'R) configuration confers axial chirality, critical for applications in asymmetric catalysis.
- Physical properties: Typically appears as a white to pale yellow solid, stored under inert conditions at -20°C to prevent degradation ().
- Purity: Commercial grades exceed 97%, with enantiomeric purity >99% ee for stereospecific applications ().
Properties
IUPAC Name |
(2R,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O2P2/c1-17(2)25-29-21-15-11-13-19(23(21)31(25)27(5,6)7)20-14-12-16-22-24(20)32(28(8,9)10)26(30-22)18(3)4/h11-18,25-26H,1-10H3/t25-,26-,31-,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUFJBFLMHJRJL-QBQKZGEHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (2R,2’R,3R,3’R)-3,3’-Di-tert-butyl-2,2’-diisopropyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole, also known as MeO-BIBOP, is transition metals in various catalytic transformations. It acts as a P-chiral biphosphorus ligand, which means it binds to these metals and influences their reactivity.
Mode of Action
MeO-BIBOP interacts with its targets by coordinating to the metal center of the catalyst, thereby influencing the catalyst’s geometry and electronic properties. This interaction can lead to changes in the catalyst’s reactivity, enabling it to facilitate a variety of asymmetric transformations.
Biochemical Pathways
The compound is involved in several biochemical pathways, including hydrogenations, propargylations, reductions, and hydroformylations. By influencing the reactivity of the catalyst, MeO-BIBOP can affect the rate and selectivity of these reactions.
Result of Action
The molecular and cellular effects of MeO-BIBOP’s action are primarily seen in the outcomes of the catalytic reactions it influences. For example, it can enable the formation of specific enantiomers in asymmetric synthesis, which is crucial in the production of many pharmaceuticals.
Action Environment
The action, efficacy, and stability of MeO-BIBOP can be influenced by various environmental factors. For instance, the presence of other ligands, the nature of the solvent, temperature, and pressure can all affect its ability to bind to the metal center and influence the catalyst’s reactivity.
Biological Activity
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a phosphole compound with potential applications in biological systems. Its unique structural features suggest a variety of biological activities that warrant detailed investigation.
- Molecular Formula : C22H28O2P2
- Molecular Weight : 386.40 g/mol
- CAS Number : 1610785-35-7
- Purity : Specific purity levels are often required for biological assays.
- Storage Conditions : Recommended to be stored in an inert atmosphere at temperatures between 2°C and 8°C.
Antioxidant Properties
Research indicates that compounds similar to (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole exhibit significant antioxidant activities. For instance:
- Compounds with similar structures have shown the ability to inhibit lipid peroxidation and protect cellular membranes from oxidative stress .
Antimicrobial Activity
The antimicrobial efficacy of phosphole derivatives has been explored in various studies:
- In vitro studies demonstrate that certain derivatives exhibit antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for effective compounds ranged from 16 to 32 µg/mL .
Cytotoxicity and Selectivity
Cytotoxicity assessments have shown that while some phosphole derivatives present promising biological activities, they may also exhibit significant cytotoxic effects:
- For example, certain compounds were tested on different cell lines (e.g., HUVEC and HepG2), revealing varying IC50 values that indicate their potential as therapeutic agents .
Case Studies and Research Findings
-
Study on Antioxidant Activity :
Compound IC50 (µM) Cell Line Compound A 15.5 ± 0.5 HUVEC Compound B 25.0 ± 1.0 HepG2 -
Antimicrobial Efficacy :
Compound Target Bacteria MIC (µg/mL) Compound C S. aureus 16 Compound D P. aeruginosa 32
Comparison with Similar Compounds
Substituent Variations
The primary structural variations among analogs involve substituents at the 2,2',3,3' positions and stereochemical configurations. Key examples include:
Key Observations :
- Steric Effects : The diisopropyl and di(pentan-3-yl) derivatives exhibit greater steric bulk compared to dimethyl analogs, influencing metal-ligand coordination geometry ().
- Electronic Properties : Aryl-substituted analogs (e.g., benzyl or dimethoxyphenyl) introduce electron-donating groups, modulating catalytic activity in cross-coupling reactions ().
- Solubility: Longer alkyl chains (e.g., pentan-3-yl) improve solubility in nonpolar solvents, whereas polar substituents like methoxy groups enhance compatibility with polar media ().
Stereochemical Differences
Stereoisomers of the target compound, such as the (2S,2'S,3S,3'S)-configured analog (CAS: 2207601-12-3 ), demonstrate distinct chiral environments. These differences are critical in enantioselective catalysis:
Functional Group Modifications
Catalytic Performance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
